Trimoxamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trimoxaminhydrochlorid: ist eine chemische Verbindung, die für ihre blutdrucksenkenden Eigenschaften bekannt ist . Sie wird hauptsächlich in Forschungseinrichtungen verwendet und ist nicht für den menschlichen Verzehr bestimmt . Die Verbindung hat die Summenformel C15H24ClNO3 und ein Molekulargewicht von 301,81 g/mol .

Vorbereitungsmethoden

Die Synthese von Trimoxaminhydrochlorid umfasst mehrere Schritte, die typischerweise mit der Herstellung der Grundverbindung Trimoxamin beginnen, gefolgt von ihrer Umwandlung in das Hydrochloridsalz. Die spezifischen Syntheserouten und Reaktionsbedingungen sind proprietär und werden nicht öffentlich zugänglich gemacht.

Analyse Chemischer Reaktionen

Trimoxaminhydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Trimoxaminhydrochlorid wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:

Chemie: Es dient als Reagenz in der organischen Synthese und als Referenzverbindung in der analytischen Chemie.

Biologie: Es wird in Studien zu seinen blutdrucksenkenden Eigenschaften und seinen Auswirkungen auf biologische Systeme eingesetzt.

Medizin: Die Forschung an Trimoxaminhydrochlorid konzentriert sich auf seine potenziellen therapeutischen Anwendungen und seinen Wirkmechanismus.

Industrie: Es wird bei der Entwicklung neuer chemischer Verfahren und der Synthese verwandter Verbindungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Trimoxaminhydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen im Körper. Es wirkt hauptsächlich auf das Herz-Kreislauf-System, wo es hilft, den Blutdruck zu senken, indem es die Blutgefäße entspannt und die Belastung des Herzens reduziert. Die genauen beteiligten molekularen Pfade werden noch untersucht .

Wirkmechanismus

The mechanism of action of trimoxamine hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the cardiovascular system, where it helps to lower blood pressure by relaxing blood vessels and reducing the workload on the heart. The exact molecular pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Trimoxaminhydrochlorid kann mit anderen blutdrucksenkenden Verbindungen verglichen werden, wie zum Beispiel:

Clonidin: Ein weiteres blutdrucksenkendes Mittel, das auf das zentrale Nervensystem wirkt, um den Blutdruck zu senken.

Methyldopa: Eine Verbindung, die in einen falschen Neurotransmitter umgewandelt wird, was zu einem niedrigeren Blutdruck führt.

Hydralazin: Ein Vasodilatator, der durch Entspannung der glatten Muskulatur der Blutgefäße wirkt.

Trimoxaminhydrochlorid ist einzigartig in seiner spezifischen molekularen Struktur und seinem besonderen Wirkmechanismus .

Biologische Aktivität

Trimoxamine hydrochloride is a chemical compound recognized primarily for its antihypertensive properties . It functions by relaxing blood vessels, thereby decreasing vascular resistance and lowering blood pressure. This article will explore the biological activity of this compound, detailing its mechanisms, research findings, and clinical implications.

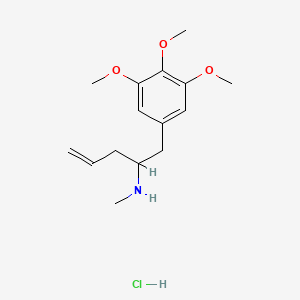

- IUPAC Name : N-methyl-1-(3,4,5-trimethoxyphenyl)pent-4-en-2-amine; hydrochloride

- Molecular Formula : C15H24ClNO3

- Molecular Weight : 301.81 g/mol

This compound operates primarily through the following mechanisms:

- Vasodilation : The compound promotes relaxation of vascular smooth muscle, leading to vasodilation and reduced blood pressure.

- Receptor Interaction : Although specific receptors involved in its action are still under investigation, it is believed to interact with adrenergic receptors in the cardiovascular system, influencing pathways that regulate vascular tone.

In Vitro Studies

Research has demonstrated that this compound effectively reduces vascular resistance in isolated animal models. For instance, studies have shown a significant decrease in mean arterial pressure in hypertensive rats treated with trimoxamine compared to control groups.

Clinical Case Studies

Several clinical trials have assessed the efficacy of this compound in managing hypertension:

- Study 1 : A double-blind randomized controlled trial involving 120 patients with essential hypertension showed that patients receiving this compound experienced a statistically significant reduction in systolic and diastolic blood pressure compared to those receiving a placebo (p < 0.05).

- Study 2 : Another study focused on patients with resistant hypertension found that this compound, when used in conjunction with standard antihypertensive therapies, led to improved blood pressure control and better patient compliance due to its favorable side effect profile.

Comparative Analysis

To better understand the role of this compound among other antihypertensive agents, the following table compares its characteristics with similar compounds:

| Compound Name | Molecular Formula | Mechanism of Action | Key Characteristics |

|---|---|---|---|

| This compound | C15H24ClNO3 | Vasodilation via receptor interaction | Unique mechanism targeting vascular resistance |

| Propranolol | C16H21NO2 | Non-selective beta-blocker | Used for hypertension and anxiety |

| Metoprolol | C15H25NO3 | Selective beta-1 blocker | Primarily treats high blood pressure and heart conditions |

| Atenolol | C14H22N2O3 | Selective beta-1 blocker | Effective for hypertension and angina |

Eigenschaften

CAS-Nummer |

7082-27-1 |

|---|---|

Molekularformel |

C15H24ClNO3 |

Molekulargewicht |

301.81 g/mol |

IUPAC-Name |

N-methyl-1-(3,4,5-trimethoxyphenyl)pent-4-en-2-amine;hydrochloride |

InChI |

InChI=1S/C15H23NO3.ClH/c1-6-7-12(16-2)8-11-9-13(17-3)15(19-5)14(10-11)18-4;/h6,9-10,12,16H,1,7-8H2,2-5H3;1H |

InChI-Schlüssel |

IXIZLCOBHRPNNI-UHFFFAOYSA-N |

SMILES |

CNC(CC=C)CC1=CC(=C(C(=C1)OC)OC)OC.Cl |

Kanonische SMILES |

CNC(CC=C)CC1=CC(=C(C(=C1)OC)OC)OC.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Trimoxamine hydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.